(2r,5r)-2,5-Dimethyl-1-phenylphospholane

Description

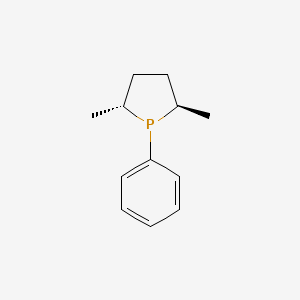

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17P |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

(2R,5R)-2,5-dimethyl-1-phenylphospholane |

InChI |

InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/t10-,11-/m1/s1 |

InChI Key |

GAEIPHYVQAKDSM-GHMZBOCLSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=CC=CC=C2)C |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2)C |

Origin of Product |

United States |

Coordination Chemistry of 2r,5r 2,5 Dimethyl 1 Phenylphospholane Derived Ligands

Formation of Transition Metal Complexes with (2R,5R)-2,5-Dimethyl-1-phenylphospholane

Rhodium complexes featuring chiral phospholane (B1222863) ligands are among the most successful catalysts for asymmetric hydrogenation reactions. While much of the literature focuses on bis(phospholane) ligands like Me-DuPhos, the underlying principles of coordination apply to related monodentate and other bidentate phospholanes. These ligands readily form complexes with rhodium(I) precursors, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, where COD is 1,5-cyclooctadiene (B75094) and NBD is norbornadiene.

The resulting complexes are typically cationic, square-planar Rh(I) species where the phospholane ligand coordinates to the metal center. In asymmetric hydrogenation, these pre-catalysts react with hydrogen to form catalytically active rhodium-hydride species. The rigidity of the phospholane ring and the orientation of the phenyl and methyl substituents create a chiral pocket that effectively differentiates between the two faces of a prochiral substrate, leading to high enantiomeric excess in the product. nih.gov The rate of hydrogenation and the enantioselectivity are influenced by the electronic and steric properties of the phospholane ligand. For instance, unsymmetrical ligands incorporating a 2,5-dimethylphospholanyl group have been shown to form efficient rhodium catalysts for the asymmetric hydrogenation of acrylic esters and enamides. researchgate.net

This compound and its derivatives serve as effective ligands for nickel, forming well-defined complexes with catalytic applications. A notable example involves the synthesis of chiral m-xylene-based PCP pincer complexes. The ligand precursor, derived from (R,R)-2,5-dimethylphospholane-borane, reacts with Ni(DME)Br₂ (where DME is dimethoxyethane) and triethylamine (B128534) to yield a square planar Ni(II) complex, Ni(DuPinPhos)(Br). acs.org

This nickel complex has been identified as a catalyst precursor for the enantioselective alkylation of secondary phosphines. acs.org The reactivity of these complexes is often studied through their dynamic behavior in solution. For instance, the P-stereogenic terminal phosphido complex Ni(DuPinPhos)(PPhIs) (where Is = 2,4,6-(i-Pr)₃C₆H₂) has been characterized using variable temperature NMR spectroscopy to understand its catalytic intermediates. acs.org The oxidation state of nickel in bidentate phosphine (B1218219) complexes, which can be Ni(0) or Ni(II), is a critical determinant of their reactivity, with Ni(0) favoring addition and insertion reactions and Ni(II) promoting elimination processes. nih.gov

| Complex Type | Metal | Application | Key Findings |

| Pincer Complex | Ni(II) | Precursor for enantioselective phosphine alkylation | Forms a stable, square planar complex; catalytic intermediates studied by VT-NMR. researchgate.netacs.org |

| Bidentate Phosphine | Ni(0)/Ni(II) | General catalysis (e.g., cross-coupling) | Oxidation state dictates reactivity pathways (addition vs. elimination). nih.gov |

Palladium complexes bearing phosphine ligands are workhorses in modern organic synthesis, particularly for cross-coupling reactions. While specific examples involving solely this compound are not extensively detailed in the provided search context, the behavior of related palladium-phosphine systems provides significant insight. Palladium(II) complexes are commonly synthesized by reacting a Pd(II) salt, such as PdCl₂(COD), with the phosphine ligand. uniovi.es

These complexes are highly effective pre-catalysts for a range of transformations, including Suzuki-Miyaura, Heck, Stille, and Sonogashira coupling reactions. researchgate.netrsc.orgheraeus-precious-metals.com For example, palladium(II) complexes with mixed N-heterocyclic carbene (NHC) and phosphine ligands have demonstrated high catalytic activity. researchgate.netresearchgate.net The phosphine ligand plays a crucial role in the catalytic cycle by stabilizing the Pd(0) active species, facilitating oxidative addition, and influencing the rate of reductive elimination. The specific steric and electronic properties of the phospholane would be expected to modulate the efficacy and selectivity of these catalytic processes. rsc.org

The versatility of phospholane ligands extends to coordination with a variety of other transition metals.

Iridium: Chiral bis(phospholane) pincer ligands, analogous to those used with nickel, have been reacted with [Ir(COE)₂Cl]₂ (where COE is cyclooctene) to yield dinuclear iridium hydride complexes. acs.org These complexes feature both pincer chelation and a bridging bis(phospholane) unit, showcasing complex coordination modes. acs.org

Platinum: Unsymmetrical ligands containing a (R,R)-2,5-dimethylphospholanyl moiety readily form complexes of the type [PtCl₂(diphos)]. researchgate.net

Copper, Cobalt, Ruthenium, Molybdenum: While detailed studies on the coordination of this compound with these specific metals were not prominent in the initial search results, phosphine ligands in general are known to be excellent ligands for these metals. They form a wide array of complexes that are active in various catalytic processes, including hydrogenation, hydroformylation, and metathesis. The specific chiral and electronic signature of the phenylphospholane ligand would be expected to impart unique properties to these metal complexes.

Structural Analysis of Metal-Ligand Complexes

The structural elucidation of metal complexes derived from this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

³¹P NMR Spectroscopy: This is an exceptionally powerful tool for studying phosphorus-donor ligands and their metal complexes. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. Upon coordination to a metal center, the ³¹P chemical shift experiences a significant change, referred to as the coordination shift (Δδ³¹P = δcomplex - δligand). researchgate.net The magnitude and sign of this shift provide valuable information about the nature of the metal-phosphorus bond, the oxidation state of the metal, and the identity of other ligands in the coordination sphere, particularly the ligand in the trans position. researchgate.net Furthermore, the coupling constant between phosphorus and other magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁰³Rh, ¹⁹⁵Pt) provides direct evidence of coordination and helps to map out the structure of the complex. For bidentate phosphine ligands, the coupling between the two phosphorus atoms (JPP) can also be indicative of the metal's oxidation state and the geometry of the complex. nih.gov

X-ray Crystallographic Elucidation of Complex Geometries and Absolute Configurations

For instance, the X-ray crystal structure of rhodium complexes with C2-symmetric bis(phospholane) ligands reveals a highly ordered and rigid chelate ring structure upon coordination to the metal center. This rigidity is a key factor in creating a well-defined chiral environment around the metal. The quadrant diagram, a conceptual tool used to visualize the steric influence of chiral ligands, is effectively realized in these complexes, with the bulky substituents on the phospholane ring blocking specific quadrants and thereby directing the approach of a prochiral substrate.

The determination of the absolute configuration by X-ray diffraction for these complexes confirms that the chirality of the ligand is faithfully transferred to the coordination sphere of the metal. This is a critical aspect, as the precise spatial arrangement of the ligand framework dictates the stereochemical outcome of the catalyzed reaction.

Table 1: Representative Crystallographic Data for Rhodium Complexes with Chiral Phospholane Ligands (Note: Data for closely related analogues are presented to illustrate typical structural parameters.)

| Parameter | [Rh((R,R)-Me-DuPHOS)(COD)]BF₄ | [Rh((S,S)-Et-DuPHOS)(COD)]OTf |

| Coordination Geometry | Square Planar | Square Planar |

| P-Rh-P Bite Angle (°) | ~82-84 | ~83-85 |

| Average Rh-P Bond Length (Å) | ~2.30-2.35 | ~2.31-2.36 |

| Average Rh-C(olefin) Bond Length (Å) | ~2.10-2.25 | ~2.11-2.26 |

| Phospholane Ring Conformation | Envelope/Twisted Envelope | Envelope/Twisted Envelope |

This table is illustrative and compiled from typical data for DuPHOS-type ligands to provide expected values for similar phospholane complexes.

Influence of Ligand Architecture on Metal Coordination Environment and Reactivity

The architecture of a phosphine ligand, encompassing both its electronic and steric properties, exerts a profound influence on the coordination environment of the metal center and, consequently, on the reactivity and selectivity of the resulting catalyst. In the case of this compound and its derivatives, several key structural features are instrumental in defining their coordination chemistry.

The P-phenyl group is a significant contributor to the electronic properties of the ligand. The phenyl ring can engage in π-interactions, influencing the electron density at the phosphorus atom and, by extension, the metal center. Electron-withdrawing or electron-donating substituents on the phenyl ring can be used to fine-tune the electronic nature of the ligand, which in turn can modulate the catalytic activity. For example, more electron-donating phosphines can lead to more electron-rich metal centers, which can enhance reactivity in certain catalytic cycles, such as oxidative addition.

The 2,5-dimethyl substituents on the phospholane ring are crucial for establishing the steric environment of the metal complex. The trans configuration of these methyl groups creates a C2-symmetric chiral scaffold. When incorporated into a bidentate ligand, this arrangement leads to a rigid chelate ring that significantly restricts the conformational flexibility of the complex. This rigidity is advantageous for asymmetric catalysis as it reduces the number of possible reaction pathways and enhances enantioselectivity. The steric bulk of these substituents also plays a role in substrate recognition and can influence the regioselectivity of certain reactions.

Table 2: Influence of Ligand Substituents on Catalytic Performance in a Model Reaction (Illustrative)

| Ligand Moiety | Substituent on P-Phenyl | Substituent on Phospholane Ring | Effect on Reactivity | Effect on Enantioselectivity |

| (2R,5R)-Phospholane | Unsubstituted Phenyl | 2,5-Dimethyl | Baseline | High |

| (2R,5R)-Phospholane | Electron-donating (e.g., p-MeO) | 2,5-Dimethyl | Potentially Increased | May vary |

| (2R,5R)-Phospholane | Electron-withdrawing (e.g., p-CF₃) | 2,5-Dimethyl | Potentially Decreased | May vary |

| (2R,5R)-Phospholane | Unsubstituted Phenyl | 2,5-Diethyl | Increased steric bulk, may improve selectivity for some substrates | Generally High |

This table is illustrative, demonstrating the general principles of how tuning the ligand architecture can impact catalytic outcomes.

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions Mediated by (2R,5R)-2,5-Dimethyl-1-phenylphospholane Complexes

Complexes incorporating the this compound moiety are highly effective catalysts for the asymmetric hydrogenation of unsaturated compounds. The stereochemical information embedded in the phospholane (B1222863) ligand is efficiently transferred to the substrate, enabling the production of enantiomerically enriched alcohols, amines, and other chiral molecules.

Rhodium complexes bearing ligands derived from this compound have shown remarkable success in the asymmetric hydrogenation of various olefinic substrates, particularly enamides and acrylic acid derivatives. These reactions are fundamental for synthesizing chiral amino acids and other valuable chiral building blocks.

Research has demonstrated that C1-symmetric diphosphine ligands, which combine a (2R,5R)-2,5-dimethylphospholanyl group with a diphenylphosphino group on a phenylene or ferrocene (B1249389) backbone, form highly efficient rhodium catalysts. nih.gov For instance, the rhodium complex with a phenylene-backboned diphosphine ligand hydrogenated enamide substrates at a rate ten times faster than comparable DuPhos catalysts. nih.gov These catalysts have proven effective for standard benchmark substrates, achieving excellent enantioselectivities. nih.govnajah.edu In many cases, enantiomeric excesses greater than 99% are achieved for the hydrogenation of dehydroamino acid and itaconic acid derivatives. researchgate.net The choice of solvent also plays a role, with nonprotic solvents like dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (B1210297) (EtOAc) often providing improved rates and enantioselectivities compared to protic solvents. najah.edu

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Olefinic Substrates

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Ref |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂(BF₄)] / Ligand¹ | CH₂Cl₂ | 100 | 99 (R) | najah.edu |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂(BF₄)] / Ligand¹ | EtOAc | 100 | >99 | najah.edu |

| Methyl (Z)-2-acetamidocinnamate | [Rh(COD)₂(BF₄)] / Ligand¹ | CH₂Cl₂ | 100 | 95 (R) | najah.edu |

| N-(1-Phenylvinyl)acetamide | Rh / PhthalaPhos Ligand | - | >99 | 95 | nih.gov |

| Methyl (E)-2-(acetamidomethyl)-3-phenylacrylate | Rh / PhthalaPhos Ligand | - | >99 | 99 | nih.gov |

| ¹Ligand based on a monodentate phosphoramidite. Data illustrates typical high ee% for this class of reaction. |

The asymmetric hydrogenation of ketones and imines provides a direct and atom-economical route to chiral secondary alcohols and amines, respectively. Ruthenium(II) and Iridium(III) complexes, often featuring a combination of a chiral diphosphine and a chiral diamine ligand, are particularly effective for these transformations. nih.gov While not always directly incorporating the phenylphospholane, the principles of ligand design and catalyst function are highly relevant.

Catalytic systems using Ru(II) complexes with cinchona alkaloid-derived NNP ligands have been successfully applied to the asymmetric hydrogenation of a wide array of aromatic and heteroaromatic ketones, yielding chiral alcohols with up to 99.9% enantiomeric excess. nih.govrsc.org The reaction mechanism often involves a metal-ligand bifunctional pathway, where a hydridic Ru-H and a protic N-H from the diamine ligand are transferred to the ketone's carbonyl group via a six-membered transition state. nih.govnih.gov This approach has been used for the hydrogenation of base-sensitive substrates like 4-chromanone (B43037) under acidic conditions, achieving quantitative conversion and high enantioselectivity (97% ee). researchgate.net Similarly, iridium catalysts have demonstrated high efficiency for the hydrogenation of aromatic heterocyclic ketones, sometimes with even higher enantioselectivity than their ruthenium counterparts. nih.gov

Table 2: Asymmetric Hydrogenation of Ketones

| Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Ref |

| Acetophenone | Ru / Cinchona NNP Ligand | MeOH | >99 | 98.2 | nih.gov |

| 2-Acetylfuran | Ru / Cinchona NNP Ligand | MeOH | >99 | 99.1 | nih.gov |

| 1-Acetonaphthone | Ru / Cinchona NNP Ligand | MeOH | >99 | 97.4 | rsc.org |

| 4-Chromanone | η⁶-arene/TsDPEN–Ru | MeOH | 100 | 97 (S) | researchgate.net |

| 4-Thiochromanone | MsDPEN–Cp*Ir | - | - | >99 | nih.gov |

The efficiency, selectivity, and substrate scope of hydrogenation reactions catalyzed by complexes with (2R,5R)-2,5-dimethylphospholane-derived ligands are influenced by several factors. Catalyst optimization involves the careful tuning of the ligand structure, the choice of metal, and the reaction conditions.

The ligand's backbone has a significant impact on catalytic performance. For C1-symmetric diphosphine ligands combining a dimethylphospholanyl group and a diphenylphosphino group, a rigid phenylene backbone provides a more efficient catalyst for asymmetric induction compared to a more flexible ferrocene backbone. nih.gov The steric and electronic properties of the ligand are crucial; for example, P-chirogenic bisphospholane ligands like TangPhos, which have a rigid structure of fused five-membered rings, show excellent enantioselectivity and high catalytic activity. wiley-vch.de

The substrate scope is broad, encompassing various functionalized olefins, enamides, and a wide range of aromatic, heteroaromatic, and α,β-unsaturated ketones. nih.govresearchgate.netresearchgate.net For ketones, substituents on the aromatic ring generally have a minimal impact on enantioselectivity, although steric hindrance from ortho-substituents can slightly decrease reaction rates. nih.gov Optimization of reaction conditions such as solvent, pressure, and the nature of additives (acidic or basic) is critical for achieving high performance, especially for challenging substrates like tetrasubstituted olefins or base-sensitive ketones. researchgate.netnih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions

Palladium complexes featuring ligands based on the this compound scaffold are highly effective in promoting asymmetric carbon-carbon bond formation, most notably in allylic alkylation reactions.

While phosphine (B1218219) ligands are extensively used in a variety of asymmetric cyclization reactions, including intramolecular [3+2] annulations and hydrosilylation/cyclization of enynes, specific applications of this compound in this context are not prominently documented in the reviewed literature. nih.govuw.edu.pl The development of catalytic systems for enantioselective cyclizations often relies on other classes of chiral phosphines, such as phosphepines or spirodiphosphines, to achieve high stereocontrol in the formation of complex cyclic and fused-ring systems. nih.govuw.edu.pl

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing stereogenic centers. Chiral diphosphane (B1201432) ligands possessing a rigid backbone, a characteristic feature of phospholane-based systems, are effective in these reactions. They can catalyze the alkylation of allylic compounds with high enantioselectivities and reaction rates. nih.gov

The standard model reaction, involving the alkylation of 1,3-diphenyl-2-propenyl acetate with soft carbon nucleophiles like dimethyl malonate, has been extensively studied. Using palladium catalysts with chiral phosphaalkene-oxazoline ligands, enantiomeric excesses of 79-92% have been achieved with various malonate nucleophiles. nih.govfigshare.com The reaction scope has been extended to include the decarboxylative allylic alkylation of 2-imidazolo-substituted enol carbonates, which serve as ester enolate equivalents. This method allows for the synthesis of a broad range of highly enantioenriched 2-acylimidazoles, which are versatile precursors for other carboxylic acid derivatives. nih.gov

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

| Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Ref |

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Pd / Chiral P,N Ligand | 95 | 92 | nih.gov |

| 1,3-Diphenyl-2-propenyl acetate | Diethyl malonate | Pd / Chiral P,N Ligand | 89 | 90 | figshare.com |

| 1,3-Diphenyl-2-propenyl acetate | Dibenzyl malonate | Pd / Chiral P,N Ligand | 73 | 79 | figshare.com |

| Allyl 2-methyl-1-oxo-1-(1-methyl-1H-imidazol-2-yl)propan-2-yl carbonate | - (decarboxylative) | Pd₂(dba)₃ / Chiral Ligand | 90 | 92 | nih.gov |

| Allyl 1-oxo-1-(1-methyl-1H-imidazol-2-yl)-2-phenylpropan-2-yl carbonate | - (decarboxylative) | Pd₂(dba)₃ / Chiral Ligand | 92 | 93 | nih.gov |

Hydroformylation and Related Transformations

There is no available data in the scientific literature describing the use of this compound as a ligand in asymmetric hydroformylation or related carbonylation reactions. While other chiral phospholane derivatives have been successfully employed as ligands in rhodium-catalyzed hydroformylation to achieve high enantioselectivities, research specifically detailing the performance of this compound in these transformations could not be found.

Other Enantioselective Transformations

Asymmetric Hydrosilylation

A comprehensive review of the literature did not yield any studies on the application of this compound in asymmetric hydrosilylation reactions. The catalytic enantioselective hydrosilylation of olefins, ketones, and other unsaturated compounds is a significant transformation, and various chiral phosphine ligands have been developed for this purpose. However, there are no reports of this compound being utilized as a catalyst or ligand in this context.

Epoxidation and Cyclopropanation Reactions

No research has been found to indicate the use of this compound in asymmetric epoxidation or cyclopropanation reactions. These reactions are fundamental in organic synthesis for the creation of chiral epoxides and cyclopropanes. Although chiral ligands are crucial for achieving high enantioselectivity in these transformations, there is no evidence of this compound being employed for these purposes.

Kinetic Resolution Processes

The application of this compound in kinetic resolution processes has not been documented in the available scientific literature. Kinetic resolution is a key method for separating enantiomers of racemic mixtures, often relying on chiral catalysts. Despite the importance of this method, no studies were identified that describe the use of this specific phospholane in the kinetic resolution of alcohols, amines, or other racemic compounds.

Mechanistic and Theoretical Investigations

Elucidation of Catalytic Cycles in (2R,5R)-2,5-Dimethyl-1-phenylphospholane-Mediated Reactions

The catalytic efficacy of this compound, particularly within the broader class of chiral phospholane (B1222863) ligands, is rooted in its role within well-defined catalytic cycles. While the specific steps can vary with the metal center and reaction type, a general cycle for a transition-metal-catalyzed process, such as asymmetric hydrogenation, involves several key stages where the phospholane ligand is critical.

The cycle typically begins with the formation of an active catalyst species, where the phospholane ligand is coordinated to a metal center, such as rhodium or ruthenium. This metal-ligand complex then coordinates with the prochiral substrate (e.g., an alkene or ketone). The chiral environment created by the this compound ligand dictates the manner of this coordination, which is a crucial step for the subsequent enantioselective transformation.

Following substrate binding, the key bond-forming steps occur on the metal center. In hydrogenation, this involves the oxidative addition of hydrogen to the metal complex, followed by migratory insertion of the coordinated substrate into a metal-hydride bond. The final step is the reductive elimination of the now-chiral product from the metal center. This step regenerates the active catalyst, allowing it to enter another cycle. The phosphine (B1218219) ligand's role throughout this process is to stabilize the various oxidation states of the metal and to control the stereochemical outcome of the reaction.

Studies on Enantioselection Mechanisms and Stereoselectivity Control

The ability of this compound and related chiral phosphines to induce high levels of stereoselectivity is a subject of intensive study. The primary mechanism of enantioselection relies on the creation of a rigid and well-defined chiral environment around the catalytic metal center. tcichemicals.com Chiral phosphine ligands coordinate to the metal, forming an asymmetric catalyst that forces the prochiral substrate to approach and bind in a specific orientation to minimize steric hindrance. st-andrews.ac.uk

This enantio-face selective binding is the key to stereoselectivity. st-andrews.ac.uk The catalyst-substrate complex forms two possible diastereomeric transition states, one leading to the (R)-enantiomer of the product and the other to the (S)-enantiomer. Due to the steric constraints imposed by the chiral ligand, one of these transition states is significantly lower in energy than the other. The reaction proceeds preferentially through this lower-energy pathway, resulting in the formation of one enantiomer in excess. The high efficiency and selectivity observed in reactions using modular phospholane ligands provide strong evidence for this model of stereocontrol. acs.org

The conformational rigidity of the five-membered phospholane ring, combined with the specific orientation of the methyl and phenyl substituents, creates distinct "quadrants" of space around the metal center, effectively shielding certain approach trajectories of the substrate and favoring others. This precise control over the three-dimensional space at the reaction site is fundamental to achieving high enantiomeric excess. researchgate.net

Computational Chemistry Approaches to Ligand Design and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by phospholane-containing complexes. researchgate.net These theoretical approaches allow for the detailed study of reaction pathways, the identification of transition states, and the calculation of their relative energies, providing insights that are often difficult to obtain through experimental means alone. mdpi.com

DFT studies can elucidate the roles of conformationally flexible ligands by identifying different ligand conformations that may be favored in various steps of a catalytic cycle. researchgate.net For instance, one conformation might be optimal for the rate-determining step, while another is preferred during the selectivity-determining step, enhancing both reactivity and enantioselectivity. researchgate.net By modeling the interactions between the ligand, metal center, and substrates, researchers can predict how changes to the ligand's structure will affect catalytic performance.

Furthermore, computational workflows have been developed to rapidly evaluate the properties of new ligand structures in silico. scg.ch These methods can calculate key steric and electronic parameters, predict their coordination behavior, and estimate their potential effectiveness in catalysis. This predictive power accelerates the ligand design process, allowing chemists to focus synthetic efforts on the most promising candidates.

Understanding Steric and Electronic Effects on Catalytic Performance and Efficiency

The performance of a phosphine ligand in catalysis is governed by a combination of its steric and electronic properties, which can be systematically tuned by modifying its substituents. acs.orgumb.edu

Electronic Effects: The electronic nature of the phosphine ligand modulates the electron density at the metal center, which in turn affects its reactivity in key catalytic steps like oxidative addition and reductive elimination. The electron-donating or -withdrawing ability of a ligand is often quantified by measuring the C-O stretching frequency in related metal-carbonyl complexes (e.g., [Ni(CO)₃L]) or by calculating parameters such as the molecular electrostatic potential minimum (Vmin). manchester.ac.uk Electron-rich phosphines, typically those with alkyl substituents, increase the electron density on the metal, which can promote steps like oxidative addition. The phenyl group in this compound provides a balance of sigma-donating and pi-accepting capabilities.

The interplay between these steric and electronic factors is crucial for optimizing a catalyst. The modularity of phospholane ligands allows for the fine-tuning of these properties to achieve high efficiency and selectivity for specific transformations. acs.org

Interactive Table: Key Parameters Influencing Catalytic Performance

| Parameter | Type | Description | Impact on Catalysis |

| Tolman Cone Angle (θ) | Steric | The apex angle of a cone that encompasses the van der Waals radii of the ligand's atoms, centered on the metal. manchester.ac.uk | Affects coordination number, reaction rate, and selectivity. Larger angles can create open coordination sites. libretexts.org |

| Buried Volume (%Vbur) | Steric | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Provides a more detailed measure of steric bulk than the cone angle. Can influence substrate approach. ucla.edu |

| Tolman Electronic Parameter (ν) | Electronic | Based on the A₁ C-O stretching frequency in Ni(CO)₃L complexes. Lower values indicate stronger electron donation. | Modulates the metal center's reactivity. Stronger donors can increase rates of oxidative addition. |

| Molecular Electrostatic Potential (Vmin) | Electronic | A computationally derived parameter that correlates with a ligand's electron-donating ability. manchester.ac.uk | Used to predict and rationalize electronic effects on catalyst activity and stability. |

Future Directions and Emerging Research Avenues

Development of Novel Phospholane (B1222863) Ligand Systems with Tunable Properties

A key area of ongoing research is the development of new phospholane-based ligands with finely tunable steric and electronic properties. The modular nature of the phospholane framework allows for systematic modifications to optimize catalytic performance for specific transformations.

Future efforts will likely focus on:

Modification of the Phenyl Group: The phenyl group on the phosphorus atom can be replaced with other aryl or alkyl substituents to modulate the electronic properties of the ligand. Introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence the electron density at the phosphorus atom, thereby affecting the catalytic activity and selectivity of the corresponding metal complexes.

Derivatization at the 2 and 5 Positions: While the methyl groups at the 2 and 5 positions are crucial for establishing the chiral environment, the synthesis of analogues with other alkyl or even aryl substituents could offer new steric profiles. This could be particularly advantageous for accommodating larger or more complex substrates.

Introduction of Functional Groups: The incorporation of additional functional groups into the phospholane backbone or the P-phenyl group could lead to ligands with novel properties. For instance, the introduction of coordinating groups could lead to bifunctional ligands capable of secondary interactions with the substrate, potentially enhancing enantioselectivity.

These modifications will enable the creation of a library of (2r,5r)-2,5-dimethylphospholane derivatives, allowing for a more rational design of ligands tailored for specific catalytic challenges.

Expanding the Scope of Asymmetric Catalytic Reactions for New Substrates

While (2r,5r)-2,5-Dimethyl-1-phenylphospholane and its derivatives have shown considerable success, particularly in the rhodium-catalyzed asymmetric hydrogenation of enamides and acrylic esters, there is significant potential to expand their application to a wider range of substrates and reaction types. nsf.govnih.gov

Future research will likely target:

Hydrogenation of Challenging Olefins: A major focus will be the asymmetric hydrogenation of less functionalized or sterically hindered olefins, which remain a significant challenge in catalysis. This includes tri- and tetrasubstituted olefins, where achieving high enantioselectivity is often difficult. ub.edu

Other Asymmetric Transformations: Beyond hydrogenation, there is an opportunity to explore the use of this compound-metal complexes in other asymmetric catalytic reactions. These could include hydroformylation, hydrocyanation, and various carbon-carbon bond-forming reactions.

Catalysis with Different Metals: While rhodium has been the most commonly used metal with this class of ligands, investigating the catalytic activity of other transition metals, such as iridium, palladium, and ruthenium, could unlock new reactivity and selectivity profiles. researchgate.net

To facilitate this expansion, detailed mechanistic studies will be crucial to understand the factors governing the enantioselectivity for different substrate classes. This knowledge will guide the rational design of more effective catalyst systems.

Below is a representative table illustrating the potential for expanding the substrate scope in asymmetric hydrogenation using a hypothetical catalyst based on a modified this compound ligand.

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 98 |

| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | >99 | 96 |

| (E)-1,2-Diphenylethene | (R,R)-1,2-Diphenylethane | 95 | 92 |

| α-Pinene | cis-Pinane | 90 | 88 |

Integration with Flow Chemistry and Sustainable Methodologies in Asymmetric Catalysis

The principles of green chemistry are increasingly influencing the design of chemical processes. Integrating this compound-based catalysts into more sustainable methodologies is a critical future direction.

Key areas of development include:

Immobilization and Heterogenization: Covalently grafting the phospholane ligand onto a solid support, such as a polymer or silica, would enable the development of heterogeneous catalysts. nsf.govresearchgate.netchemrxiv.org These immobilized catalysts can be easily separated from the reaction mixture and recycled, reducing catalyst waste and simplifying product purification.

Continuous Flow Catalysis: Immobilized phospholane catalysts are well-suited for use in continuous flow reactors. nsf.govresearchgate.netchemrxiv.org Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, on-demand synthesis.

Use of Greener Solvents: Research into the use of more environmentally benign reaction media, such as water, ionic liquids, or supercritical fluids, in conjunction with this compound-based catalysts will contribute to the development of more sustainable catalytic processes.

The development of robust and recyclable catalyst systems will be essential for the industrial application of these technologies.

Potential for Applications in Advanced Organic Synthesis and Materials Science

The utility of this compound extends beyond its direct use in catalysis. Its chiral scaffold can be incorporated into more complex molecular architectures for applications in advanced organic synthesis and materials science.

Emerging research avenues include:

Chiral Building Blocks in Total Synthesis: The enantiomerically pure phospholane ring can serve as a chiral building block for the synthesis of complex natural products and pharmaceuticals. The stereogenic centers can be used to control the stereochemistry of subsequent transformations.

Development of Chiral Materials: The incorporation of the this compound moiety into polymers or other macromolecular structures could lead to the development of novel chiral materials. mdpi.com These materials could find applications in chiral separations, asymmetric catalysis on a larger scale, and as components in chiroptical devices.

Functional Ligands for New Properties: By attaching functional units to the phospholane scaffold, it may be possible to create ligands with unique properties, such as switchable catalytic activity or the ability to act as sensors for chiral molecules.

The exploration of these applications will further solidify the importance of this compound as a versatile chiral platform in modern chemistry.

Q & A

Q. What are the primary catalytic applications of (2R,5R)-2,5-dimethyl-1-phenylphospholane in asymmetric synthesis?

This chiral phospholane ligand is widely used in rhodium-catalyzed transformations, particularly in stereoselective reactions involving α-diazo compounds. For example, Rh(II) complexes with this ligand exhibit high enantioselectivity in cyclopropanation and C–H insertion reactions. The ligand’s rigid phospholane ring and stereochemical configuration stabilize chiral metal centers, enabling precise control over product stereochemistry .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Enantiomeric excess (ee) is typically determined via polarimetry or chiral HPLC. For example, the ligand’s ee (98–99%) is validated using polarimetric analysis, with specific rotation values correlated to its stereochemical purity. Additionally, NMR spectroscopy resolves distinct signals for enantiomers, confirming stereochemical homogeneity .

Q. What structural features of this phospholane ligand influence its coordination behavior?

The phospholane’s envelope conformation (observed in X-ray crystallography) and P–C bond lengths (1.765–1.815 Å) enhance steric and electronic tuning. The methyl groups at the 2,5-positions restrict rotational freedom, while the phenyl substituent provides π-stacking potential, critical for stabilizing transition states in catalysis .

Advanced Research Questions

Q. How do reaction conditions (thermal vs. photochemical) affect diastereoselectivity in Rh(II)-phospholane complexes?

Thermal reactions favor the (P)-diastereomer (3:1 ratio), whereas photochemical activation in the presence of trifluoroacetic acid inverts selectivity to the (M)-diastereomer (1:9 ratio). This reversal is attributed to ligand-exchange kinetics and solvent-assisted stabilization of transition states under light irradiation .

Q. What methodologies resolve contradictions in catalytic performance between analogous phospholane ligands?

Comparative studies using X-ray diffraction and NMR spectroscopy reveal that subtle differences in ligand bite angles (e.g., 85–90°) and electronic donor strength (measured via Tolman electronic parameters) correlate with variations in catalytic turnover and enantioselectivity. For example, trifluoroacetate-containing Rh complexes show enhanced selectivity due to stronger electron-withdrawing effects .

Q. How can computational modeling optimize ligand design for specific catalytic cycles?

Density functional theory (DFT) calculations predict the ligand’s coordination geometry and transition-state energies. For instance, the (2R,5R) configuration minimizes steric clashes in Rh-catalyzed cyclopropanation, achieving >90% ee in experimental validations. Key parameters include Mulliken charges on the phosphorus atom and Hirshfeld surface analysis of non-covalent interactions .

Methodological Guidelines

-

Synthesis Optimization :

- Use Woollins’ reagent for phosphorus incorporation, as demonstrated in analogous dioxaphospholane syntheses (yield: 14% via silica gel chromatography) .

- Monitor reaction progress via NMR (δ ≈ 34–35 ppm for phospholane oxides) .

-

Catalytic Testing :

-

Safety Protocols :

- Avoid prolonged storage due to potential ligand degradation; store under inert atmosphere at –20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.